

# [(pF)Phe4]nociceptin(1-13)NH2 mechanism of action

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## Compound of Interest

Compound Name: [(pF)Phe4]nociceptin(1-13)NH2

Cat. No.: B561552

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## An In-depth Technical Guide on the Core Mechanism of Action of [(pF)Phe4]nociceptin(1-13)NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the potent and selective nociceptin/orphanin FQ (NOP) receptor agonist, [(pF)Phe4]nociceptin(1-13)NH2. This peptide analog has been a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NOP receptor system.

## Core Mechanism of Action

[(pF)Phe4]nociceptin(1-13)NH2 is a synthetic peptide analog of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). The core of its mechanism of action lies in its high-affinity and selective binding to the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. The substitution of a para-fluorophenylalanine at position 4 of the N/OFQ(1-13)NH2 fragment results in a significant increase in potency and duration of action compared to the parent compound.

Upon binding, [(pF)Phe4]nociceptin(1-13)NH2 acts as a full agonist at the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Activation of the NOP receptor by [(pF)Phe4]nociceptin(1-13)NH2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase activity. This, in turn, results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This

reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to various cellular responses. The entire process is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins.

Recent studies have also suggested that the signaling of **[(pF)Phe4]nociceptin(1-13)NH2** may exhibit a slight bias towards G protein pathways over  $\beta$ -arrestin 2 recruitment when compared to the endogenous ligand N/OFQ(1-13)-NH2. Furthermore, like other NOP receptor agonists, **[(pF)Phe4]nociceptin(1-13)NH2** can promote the internalization and desensitization of the NOP receptor upon prolonged exposure.

## Quantitative Pharmacological Data

The pharmacological profile of **[(pF)Phe4]nociceptin(1-13)NH2** has been extensively characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding and Functional Activity

Parameter	Value	Assay System	Reference
pKi	10.68	Radioligand binding assay in CHO cells expressing human NOP receptor	
pEC50 (GTPyS)	9.55 $\pm$ 0.01	[35S]GTPyS binding assay in CHO-hNOP cell membranes	
pEC50 (cAMP)	10.19 $\pm$ 0.06	Forskolin-stimulated cAMP accumulation in CHO-hNOP cells	
Selectivity	>8000-fold over $\delta$ , $\kappa$ , and $\mu$ opioid receptors	Radioligand binding assays	

Table 2: In Vivo Effects

In Vivo Effect	Species	Dose and Route	Observation	Reference
Locomotor Activity	Mouse	1 nmol, i.c.v.	Significant and prolonged decrease in activity	
Nociception	Mouse	i.c.v.	Pronociceptive and antimorphine effects with a longer duration (>60 min) than N/OFQ(1-13)NH <sub>2</sub>	
Blood Pressure	Mouse	100 nmol/kg, i.v.	Decrease in mean blood pressure and heart rate with longer-lasting effects than N/OFQ(1-13)NH <sub>2</sub>	
Feeding Behavior	Rat	i.c.v.	Dose-dependent stimulation of feeding, approximately tenfold more potent than N/OFQ(1-13)	

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